1,3-Benzenediamine, N,N,N',N'-tetramethyl-

Electrochemistry Redox Chemistry Sensor Design

1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3), commonly known as N,N,N',N'-tetramethyl-m-phenylenediamine (m-TMPD), is an aromatic diamine characterized by a 1,3-disubstituted benzene core with two dimethylamino groups. It has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 22440-93-3
Cat. No. B1585384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediamine, N,N,N',N'-tetramethyl-
CAS22440-93-3
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)N(C)C
InChIInChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
InChIKeyLFZLVJBOEONQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3): A Meta-Substituted Redox Building Block


1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3), commonly known as N,N,N',N'-tetramethyl-m-phenylenediamine (m-TMPD), is an aromatic diamine characterized by a 1,3-disubstituted benzene core with two dimethylamino groups [1]. It has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol [2]. This compound is a liquid at room temperature with a density of 0.976 g/mL at 25 °C and a refractive index of n20/D 1.580 . Its meta-substitution pattern fundamentally distinguishes it from its more common para-isomer, leading to a significantly altered electrochemical profile that is critical for specific research and industrial applications [3].

Why Substituting N,N,N',N'-Tetramethyl-m-phenylenediamine (CAS 22440-93-3) with Its Isomers Can Compromise Experimental Integrity


The isomeric purity and substitution pattern of tetramethylphenylenediamines are not interchangeable. The meta-substitution of CAS 22440-93-3 (m-TMPD) results in an oxidation potential approximately 400 mV more anodic (positive) than that of the widely used para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD) [1]. This substantial shift in redox potential means that substituting one for the other can lead to complete failure in applications relying on a specific oxidation window, such as in electrochemical sensing, catalyst design, or as a redox mediator [1]. Furthermore, the meta-isomer's redox behavior differs fundamentally from its ring-methylated analog (H2PD), with the latter exhibiting complex, concentration-dependent voltammetry due to hydrogen bonding and proton transfer, whereas m-TMPD's behavior is more straightforward and predictable in aprotic media [2]. Therefore, using a generic 'tetramethylphenylenediamine' without specifying the isomer risks introducing uncontrolled variables and invalidating experimental results.

Quantifiable Performance Benchmarks: Why Select CAS 22440-93-3 Over Its Closest Analogs


Electrochemical Selectivity: A 400 mV Anodic Shift in Oxidation Potential Compared to the Para-Isomer

N,N,N',N'-Tetramethyl-m-phenylenediamine (m-TMPD, CAS 22440-93-3) exhibits an oxidation potential that is approximately 400 mV more anodic (positive) than its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD, CAS 100-22-1) [1]. This significant difference in redox potential allows the meta-isomer to be used in the presence of stronger oxidizing agents or to function as a redox-active component in systems where the para-isomer would be prematurely oxidized, leading to background interference or device failure [1].

Electrochemistry Redox Chemistry Sensor Design

Superior Electrochemical Reversibility vs. N-H Containing Analog (H2PD) in Aprotic Media

The voltammetry of N,N,N',N'-tetramethylphenylenediamine (Me2PD) in acetonitrile shows two fully reversible, well-behaved one-electron oxidation waves, conforming to a simple E-E mechanism [1]. In stark contrast, its structural analog 2,3,5,6-tetramethyl-p-phenylenediamine (H2PD), which contains N-H protons, exhibits a complex, concentration-dependent mechanism with an anomalously small second oxidation wave due to hydrogen-bonded dimer formation [1]. The kinetic parameters for the first oxidation of Me2PD are a standard heterogeneous rate constant (k_s) of 0.27 cm/s, compared to only 0.011 cm/s for H2PD, indicating much faster and more ideal electron transfer kinetics for Me2PD [1].

Electroanalytical Chemistry Spectroelectrochemistry Mechanistic Studies

Defined Physicochemical Profile for Consistent Synthetic and Formulation Workflows

CAS 22440-93-3 is a liquid at room temperature with a specified density of 0.976 g/mL at 25 °C and a refractive index of n20/D 1.580 . This contrasts with its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (CAS 100-22-1), which is a crystalline solid with a melting point of 49-51 °C . The liquid physical state of the meta-isomer can simplify handling in automated synthesis platforms and formulation processes that require liquid dispensing, avoiding the additional step and potential inconsistencies of dissolving a solid.

Synthetic Chemistry Analytical Chemistry Formulation Science

Strategic Application Scenarios for 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3)


Design of High-Potential Redox Switches and Sensors

The ~400 mV anodic shift in oxidation potential relative to its para-isomer [1] makes CAS 22440-93-3 the preferred building block for constructing redox-active sensors or switches intended to operate in environments with a high oxidative potential. It can be used to create macrocyclic receptors ('meta-Wurster's crowns') capable of binding and sensing metal cations that would otherwise oxidize and degrade the more common para-phenylene-based redox core [1].

Use as a Model Redox Couple for Fundamental Electrochemical Studies

In aprotic organic solvents, CAS 22440-93-3 exhibits two highly reversible, well-behaved one-electron oxidation waves with fast electron transfer kinetics (k_s = 0.27 cm/s) [2]. This predictable behavior makes it an ideal model compound for studying electron transfer mechanisms, benchmarking new electrode materials, or calibrating electrochemical instrumentation, unlike its N-H containing analog (H2PD) which suffers from complex proton-coupled side reactions [2].

Synthesis of High-Performance Ligands and Polymerization Initiators

The defined liquid physical state and high purity (97%) of commercially available CAS 22440-93-3 make it a convenient and reliable starting material for the synthesis of specialized ligands and catalysts. Its structural motif is valuable in creating bidentate ligand systems, as demonstrated by its use in forming phenoxy-imine complexes for ring-opening polymerization initiators [3].

Stable Redox Mediator in Chemical and Photochemical Reactions

The ability of this meta-isomer to undergo a clean two-electron oxidation process makes it an effective electron donor or redox mediator. Its defined oxidation potentials allow for precise tuning of reaction energetics in photocatalytic cycles or mediated electrosynthesis, where the higher oxidation potential compared to the para-isomer can prevent undesired background redox chemistry [1].

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